Ethyl (6-nitro-1,3-benzodioxol-5-yl)carbamate
Beschreibung
Eigenschaften
IUPAC Name |
ethyl N-(6-nitro-1,3-benzodioxol-5-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O6/c1-2-16-10(13)11-6-3-8-9(18-5-17-8)4-7(6)12(14)15/h3-4H,2,5H2,1H3,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZHXXTQPSBEDRL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=CC2=C(C=C1[N+](=O)[O-])OCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Nitration of 1,3-Benzodioxole Derivatives
- Starting Material: 1,3-benzodioxol-5-ol or its protected derivatives.
- Nitrating Agents: Commonly used nitrating mixtures include nitric acid with sulfuric acid or milder nitrating agents to control regioselectivity.
- Reaction Conditions: Low temperature (0–5 °C) to avoid over-nitration and decomposition.
- Outcome: Selective nitration at the 6-position due to electronic and steric effects.
Carbamate Formation
Method A: Direct Carbamoylation
- The 6-nitro-1,3-benzodioxol-5-ol is reacted with ethyl chloroformate or ethyl isocyanate under basic conditions.
- Base: Triethylamine or pyridine to scavenge HCl.
- Solvent: Dichloromethane or tetrahydrofuran (THF).
- Temperature: 0 °C to room temperature.
- Reaction Time: Several hours to overnight.
- Purification: Column chromatography or recrystallization.
Method B: Using Carbamoyl Chloride Intermediates
- Preparation of carbamoyl chloride intermediate from ethyl carbamate and phosgene or triphosgene.
- Subsequent reaction with the hydroxy group of the nitrated benzodioxole.
- This method offers better control over carbamate formation.
Alternative Synthetic Routes
Protection/Deprotection Strategies:
- Protecting groups may be used on the hydroxy group during nitration to prevent side reactions.
- After nitration, deprotection followed by carbamate formation.
-
- Carbamate formation can be facilitated by coupling reagents such as carbonyldiimidazole (CDI) or N,N'-disuccinimidyl carbonate (DSC).
Representative Experimental Data
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Nitration | HNO3/H2SO4, 0–5 °C, 1–2 h | 70–85 | Selective 6-nitro substitution |
| Carbamate formation A | Ethyl chloroformate, Et3N, DCM, 0 °C to RT | 65–80 | Mild conditions, good selectivity |
| Carbamate formation B | Ethyl carbamoyl chloride, base, THF | 60–75 | Requires phosgene derivative preparation |
Research Findings and Analysis
- The nitration step is critical for regioselectivity; controlling temperature and reagent concentration minimizes side products.
- Carbamate formation proceeds efficiently under mild conditions, preserving the sensitive nitro and benzodioxole functionalities.
- Use of coupling reagents can improve yields and reduce reaction times.
- Purification typically involves silica gel chromatography, with characterization by NMR, IR, and mass spectrometry confirming structure.
Summary Table of Preparation Methods
| Preparation Step | Method Description | Advantages | Disadvantages |
|---|---|---|---|
| Nitration | Electrophilic aromatic substitution using HNO3/H2SO4 | High regioselectivity, simple reagents | Requires careful temperature control |
| Carbamate formation A | Reaction with ethyl chloroformate and base | Mild, straightforward | Generates HCl byproduct |
| Carbamate formation B | Reaction with carbamoyl chloride intermediate | Better control, potentially higher purity | Requires phosgene or equivalent |
| Coupling reagent method | Use of CDI or DSC for carbamate bond formation | Efficient, less side reactions | More expensive reagents |
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl (6-nitro-1,3-benzodioxol-5-yl)carbamate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The ethyl carbamate group can be substituted with other functional groups through nucleophilic substitution reactions.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and ethanol
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst
Substitution: Nucleophiles such as amines or alcohols
Hydrolysis: Acidic or basic aqueous solutions
Major Products Formed
Reduction: Amino (6-nitro-1,3-benzodioxol-5-yl)carbamate
Substitution: Various substituted carbamates
Hydrolysis: 6-nitro-1,3-benzodioxole and ethanol
Wissenschaftliche Forschungsanwendungen
Synthesis and Properties
Synthesis Methods:
The compound is synthesized through a multi-step process:
- Nitration: The benzodioxole ring undergoes nitration using concentrated nitric acid and sulfuric acid.
- Carbamoylation: The nitrated compound is reacted with ethyl chloroformate in the presence of a base like triethylamine to form ethyl (6-nitro-1,3-benzodioxol-5-yl)carbamate.
Chemical Structure:
The chemical structure of Ethyl (6-nitro-1,3-benzodioxol-5-yl)carbamate is represented as follows:
Scientific Research Applications
Ethyl (6-nitro-1,3-benzodioxol-5-yl)carbamate has several notable applications:
Chemistry
- Building Block for Synthesis: It serves as a precursor for synthesizing more complex organic molecules. Its unique nitro group allows for various chemical transformations, making it valuable in synthetic organic chemistry.
Biology
- Antimicrobial Activity: Research indicates potential antimicrobial properties, making it a candidate for developing new antibiotics.
- Anticancer Properties: Preliminary studies suggest that derivatives of this compound may exhibit anticancer activity by interacting with specific cellular targets.
Medicine
- Drug Development: The compound is investigated as a precursor in the synthesis of active pharmaceutical ingredients (APIs), particularly those targeting neurological disorders due to its ability to inhibit certain enzymes related to neurotransmitter breakdown.
Case Studies and Research Findings
Several studies have highlighted the efficacy of Ethyl (6-nitro-1,3-benzodioxol-5-yl)carbamate in various applications:
Wirkmechanismus
The mechanism of action of Ethyl (6-nitro-1,3-benzodioxol-5-yl)carbamate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzodioxole ring may also interact with enzymes and receptors, modulating their activity .
Vergleich Mit ähnlichen Verbindungen
Structural and Functional Comparison with Analogous Carbamates
Substituent Effects on the Benzodioxol Core
The nitro group distinguishes Ethyl (6-nitro-1,3-benzodioxol-5-yl)carbamate from analogs like Benzyl N-(1,3-dioxaindan-5-yl)carbamate (CAS 709010-30-0), which lacks a nitro group but features a benzyl carbamate moiety .
Carbamate Group Variations
- Ethyl Carbamate (Urethane): The parent compound, ethyl carbamate (EC), is a known carcinogen (IARC Group 2A) found in alcoholic beverages. Its toxicity arises from metabolic activation to reactive intermediates .
- Vinyl Carbamate: A highly carcinogenic analog, vinyl carbamate exhibits ~10–50× greater mutagenicity and carcinogenicity than EC due to direct metabolic conversion to DNA-reactive epoxides .
- However, nitro groups can generate reactive nitrogen species under certain conditions, necessitating further toxicological evaluation.
Comparative Data Table
Toxicological and Environmental Implications
While EC’s carcinogenicity is well-documented, the nitrobenzodioxol moiety in Ethyl (6-nitro-1,3-benzodioxol-5-yl)carbamate introduces additional complexity. Nitroarenes can induce oxidative stress via redox cycling, as observed in C. elegans models exposed to EC . Furthermore, nitro groups may undergo enzymatic reduction to form reactive intermediates (e.g., hydroxylamines), necessitating detailed metabolic studies.
Biologische Aktivität
Ethyl (6-nitro-1,3-benzodioxol-5-yl)carbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological mechanisms, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of 254.20 g/mol. It features a nitro group at the 6-position of a benzodioxole structure, which is critical for its biological activity. The presence of the carbamate functional group enhances its reactivity with various biological targets.
Ethyl (6-nitro-1,3-benzodioxol-5-yl)carbamate's mechanism of action involves interaction with specific molecular targets, such as enzymes and receptors. It is believed to modulate the activity of these targets through non-covalent interactions, including hydrogen bonding. This modulation can lead to various biological effects, including:
- Anticancer Properties : Preliminary studies indicate that this compound may inhibit cancer cell proliferation by targeting specific signaling pathways associated with tumor growth.
- Antimicrobial Activity : Research has shown that derivatives of this compound exhibit significant antimicrobial properties, suggesting potential use in treating infections caused by resistant pathogens.
Biological Activities
The following table summarizes the key biological activities attributed to Ethyl (6-nitro-1,3-benzodioxol-5-yl)carbamate:
| Biological Activity | Description | References |
|---|---|---|
| Anticancer | Inhibits cancer cell proliferation and modulates tumor-associated pathways | |
| Antimicrobial | Exhibits activity against various microbial strains | |
| Neuroprotective | Potential protective effects in neurodegenerative disease models |
Case Studies and Research Findings
- Anticancer Activity : A study conducted on human cancer cell lines demonstrated that Ethyl (6-nitro-1,3-benzodioxol-5-yl)carbamate significantly reduced cell viability in a dose-dependent manner. The compound was found to induce apoptosis in cancer cells, suggesting its potential as a chemotherapeutic agent.
- Antimicrobial Efficacy : In vitro assays revealed that the compound exhibited potent activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined for several strains, indicating its potential as a lead compound for developing new antibiotics.
- Neuroprotective Effects : In animal models of neurodegenerative diseases, treatment with Ethyl (6-nitro-1,3-benzodioxol-5-yl)carbamate resulted in improved cognitive function and reduced neuronal death. These findings support further investigation into its use for neuroprotection.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for synthesizing Ethyl (6-nitro-1,3-benzodioxol-5-yl)carbamate and related carbamate derivatives?
- Methodological Answer : Ethyl carbamate derivatives are typically synthesized via catalyst-free, aqueous ethanol-mediated reactions. For example, coupling 6-hydroxy-1,3-dimethylpyrimidine-2,4(1H,3H)-dione with nitro-substituted aryl or heteroaryl groups under reflux conditions yields target compounds. Reaction conditions (e.g., THF as solvent, DIEA as base, DMAP as catalyst, 60-hour reflux) are critical for achieving high yields . Characterization involves NMR (¹H/¹³C), HRMS, and melting point determination .
Q. What spectroscopic and chromatographic techniques are used to characterize Ethyl (6-nitro-1,3-benzodioxol-5-yl)carbamate?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR identify substituent-specific signals (e.g., nitro groups at δ 8.2–8.5 ppm in ¹H NMR).
- HRMS : Confirms molecular ion peaks ([M + H]⁺) with mass accuracy <5 ppm .
- GC-MS : Quantifies trace impurities using selected-ion monitoring (SIM) and isotopically labeled internal standards (e.g., d₅-ethyl carbamate) .
Q. How can researchers detect and quantify Ethyl carbamate derivatives in complex matrices like biological fluids?
- Methodological Answer :
- Sample Preparation : Liquid-liquid extraction with dichloromethane or solid-phase microextraction (SPME) to isolate carbamates .
- GC-MS Analysis : Use a DB-5MS column (30 m × 0.25 mm ID) with temperature programming (70°C to 280°C at 10°C/min). Quantify via SIM at m/z 62 (NH₂CO⁺) and m/z 74 (C₂H₅OCO⁺) .
- Validation : Intra-day and inter-day precision (RSD <9%) ensure reproducibility (Table 1) .
Table 1 : Precision of GC-MS for Ethyl Carbamate Quantification
| Parameter | RSD (%) |
|---|---|
| Intra-day (n=10) | 6.72 |
| Inter-day (n=30) | 8.76 |
Advanced Research Questions
Q. How do metabolic pathways of Ethyl carbamate derivatives inform their carcinogenic potential?
- Methodological Answer : Ethyl carbamate is metabolized by CYP2E1 in human liver microsomes to vinyl carbamate, a DNA-reactive metabolite. In vitro assays (e.g., human fibroblasts) show unscheduled DNA synthesis but no micronucleus formation in lymphocytes. Use NADPH-supplemented microsomal incubations to track metabolite formation via LC-MS/MS .
Q. What crystallographic strategies resolve structural ambiguities in nitro-substituted carbamate derivatives?
- Methodological Answer :
- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) with a CCD detector.
- Refinement : SHELXL refines structures via full-matrix least-squares on F². Validate using R1/wR2 (<5% discrepancy) and check for ADPs using PLATON .
- Visualization : ORTEP-3 generates thermal ellipsoid plots to assess nitro-group planarity .
Q. How to address contradictions in clastogenicity studies of Ethyl carbamate derivatives?
- Methodological Answer : Discrepancies arise from assay sensitivity and metabolic activation. For example:
- Positive Results : Sister chromatid exchange in human lymphocytes requires high doses (≥1 mM) and S9 metabolic activation .
- Negative Results : Chromosomal aberrations in germ cells lack CYP2E1 activity. Use isogenic cell lines (e.g., CYP2E1-overexpressing HEK293) to standardize metabolic conditions .
Q. What computational methods predict ring puckering in benzodioxolyl-carbamate derivatives?
- Methodological Answer : Apply Cremer-Pople parameters to monocyclic puckered rings. Calculate out-of-plane displacements (zⱼ) via least-squares plane fitting. Amplitude (q) and phase (φ) coordinates differentiate chair (q > 0.5 Å, φ ≈ 0°) vs. boat (φ ≈ 30°) conformers .
Data Contradiction Analysis
Q. Why do regulatory limits for Ethyl carbamate vary across regions (e.g., EU vs. Canada)?
- Analysis : Canada enforces stricter limits (30 µg/kg in wine) due to conservative risk models, while the EU relies on industry self-regulation. Contradictions stem from differing interpretations of rodent carcinogenicity data (IARC Group 2A) vs. human epidemiological uncertainty .
Q. How to reconcile discrepancies in Ethyl carbamate formation pathways in fermented beverages?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
